4-Cyano-2-fluorophenyl 4-propylbenzoate
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Overview
Description
4-Cyano-2-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C₁₇H₁₄FNO₂ and a molecular weight of 283.2970 g/mol This compound is known for its unique structural properties, which include a cyano group, a fluorine atom, and a propylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluorophenyl 4-propylbenzoate typically involves the esterification of 4-cyano-2-fluorophenol with 4-propylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution is typically employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Ester Hydrolysis: The major products are 4-cyano-2-fluorophenol and 4-propylbenzoic acid.
Reduction: The primary product is 4-amino-2-fluorophenyl 4-propylbenzoate.
Scientific Research Applications
4-Cyano-2-fluorophenyl 4-propylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-propylbenzoate: Similar in structure but with the fluorine atom at a different position.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar but with a longer alkyl chain.
Uniqueness
The presence of both a cyano group and a fluorine atom in the ortho position relative to each other enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Properties
CAS No. |
86831-20-1 |
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Molecular Formula |
C17H14FNO2 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(4-cyano-2-fluorophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C17H14FNO2/c1-2-3-12-4-7-14(8-5-12)17(20)21-16-9-6-13(11-19)10-15(16)18/h4-10H,2-3H2,1H3 |
InChI Key |
ZRXXZSJBDDRLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
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